molecular formula C13H25ClN2O4 B2593013 Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl CAS No. 1958089-19-4

Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl

Cat. No.: B2593013
CAS No.: 1958089-19-4
M. Wt: 308.8
InChI Key: LPMYXQHEUHKXOV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate HCl (hereafter referred to as the target compound) is a Boc-protected amine derivative with a polyethylene glycol (PEG)-like chain. Its molecular formula is C₁₃H₂₈N₂O₅·HCl, with a molecular weight of 328.84 g/mol (base: 292.38 g/mol) . The structure features:

  • A tert-butoxycarbonyl (Boc) protecting group.
  • A triethylene glycol (PEG3) chain (three ethylene oxide units).
  • A terminal primary amine group, protonated as an HCl salt for enhanced solubility and stability .

Applications
The compound is widely used in:

  • Polymer chemistry: As a macroinitiator for degradable bottlebrush polypeptides .
  • Click chemistry: In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to synthesize bioactive molecules .
  • Drug development: As an intermediate for targeted degradation agents (e.g., PROTACs) and imaging probes .

Properties

IUPAC Name

tert-butyl N-(8-amino-3,6-dioxooctyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(18)15-9-7-11(17)5-4-10(16)6-8-14;/h4-9,14H2,1-3H3,(H,15,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHYHTQIORLDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)CCC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with 2-[2-(2-aminoethoxy)ethoxy]ethanol in the presence of a base such as diisopropylethylamine. The reaction proceeds under mild conditions, and the product is purified through extraction, washing, and concentration processes .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine hydrochloride. This reaction is critical for subsequent functionalization in synthetic workflows.

Reaction Conditions Reagents Products Yield References
Trifluoroacetic acid (TFA) in DCM (0–25°C, 2–4 hrs)TFA, dichloromethane[2-[2-(2-Aminoethoxy)ethoxy]ethyl]amine HCl95%
HCl in dioxane (ambient temp, 24 hrs)4M HCl/dioxaneFree amine HCl90%
  • Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol, releasing the amine as a hydrochloride salt .

  • Key Data : The reaction is highly efficient in TFA, with near-quantitative yields observed in peptide synthesis .

Nucleophilic Substitution and Coupling Reactions

The deprotected amine participates in nucleophilic reactions, forming amides, ureas, or thioureas.

Amide Bond Formation

Reaction Reagents/Conditions Products Yield References
Coupling with activated estersHATU, TEA, DMF (0°C to RT, 2 hrs)Biotinylated polyether amide derivatives78%
Reaction with pentafluorophenyl estersDIC, DMAP, DCMPFP-activated intermediates85%
  • Mechanism : The free amine attacks electrophilic carbonyl groups (e.g., activated esters or carbodiimide-activated acids) .

  • Applications : Used to synthesize bioconjugates and polymer-drug complexes .

Hydrolysis and Stability Studies

The compound undergoes hydrolysis under extreme pH conditions, affecting both the Boc group and ether linkages.

Condition Reagents Products Degradation Rate References
Acidic hydrolysis (pH < 2)6M HCl, reflux, 12 hrsEthylene glycol derivatives + NH₃⁺Cl⁻Complete
Basic hydrolysis (pH > 12)NaOH, H₂O/THF, 60°C, 6 hrsFragmented polyether chains + CO₂>80%
  • Key Findings :

    • The Boc group is stable in neutral aqueous solutions but hydrolyzes rapidly under strong acidic/basic conditions .

    • Ether bonds exhibit partial cleavage in boiling NaOH, forming shorter ethylene glycol chains.

Reductive Amination and Alkylation

The primary amine can undergo reductive amination or alkylation to introduce diverse functional groups.

Reaction Reagents/Conditions Products Yield References
Reductive amination with ketonesNaBH₃CN, MeOH, RT, 12 hrsSecondary amine derivatives65–75%
Alkylation with alkyl halidesK₂CO₃, DMF, 60°C, 8 hrsN-Alkylated polyether amines70%
  • Note : The hydrochloride salt requires neutralization (e.g., with TEA) prior to these reactions .

Coordination and Complexation

The ethylene glycol chain enables metal coordination, useful in catalysis or material science.

Application Metal Salt Complex Type Stability References
Lanthanide ion chelationEu(OTf)₃, MeCN, RTLuminescent europium complexesHigh (log K = 5.2)
  • Data : The polyether chain acts as a tridentate ligand, stabilizing lanthanide ions in organic solvents .

Scientific Research Applications

Synthesis and Properties

The synthesis of tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride involves several steps, including the protection of amines and the formation of carbamate linkages. The compound features a tert-butyl group that enhances its lipophilicity, making it suitable for various biological applications.

Key Properties

  • Molecular Formula: C11H24N2O4
  • Molar Mass: 248.31 g/mol
  • Density: 1.046 g/cm³
  • Boiling Point: Approximately 365°C at 760 mmHg
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide .

Medicinal Chemistry Applications

Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride has been investigated for its potential as a pharmaceutical intermediate and active ingredient in drug formulations.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound can exhibit anticancer properties. For instance, modifications of the aminoethoxy moiety have been explored to enhance cytotoxicity against various cancer cell lines. In vitro studies indicated that certain derivatives could inhibit cell proliferation effectively, suggesting a pathway for developing novel anticancer agents .

Drug Delivery Systems

The lipophilic nature of tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride makes it an excellent candidate for use in drug delivery systems.

Applications in Nanoparticle Formulations

  • Nanocarriers: This compound can be incorporated into lipid-based nanoparticles to improve the solubility and bioavailability of hydrophobic drugs.
  • Targeted Delivery: The aminoethoxy groups can facilitate conjugation with targeting ligands, allowing for specific delivery to cancer cells or other disease sites.

Table 1: Comparison of Drug Delivery Systems Utilizing Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate Hydrochloride

Delivery System TypeAdvantagesLimitations
Lipid NanoparticlesEnhanced solubility, biocompatibilityStability issues during storage
Polymer MicellesControlled release profilesComplex formulation processes
Conjugated SystemsTargeted delivery capabilitiesPotential immunogenicity

Bioconjugation Applications

The amino groups present in tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride allow for versatile bioconjugation strategies.

Case Study: Protein Labeling

In studies involving protein labeling, this compound has been used to attach fluorescent dyes or other functional groups to proteins. The resulting conjugates retain biological activity while providing enhanced detection capabilities in various assays .

Mechanism of Action

The mechanism of action of tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The carbamate group can be selectively removed under mild acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Variations in PEG Chain Length

Compound Name Molecular Formula Molecular Weight PEG Units Key Features Applications Reference
Target compound (HCl salt) C₁₃H₂₈N₂O₅·HCl 328.84 3 (PEG3) Boc-protected, terminal amine Polymerization, drug delivery
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate C₁₅H₃₂N₂O₆ 336.43 4 (PEG4) Extended PEG chain, higher solubility Enhanced pharmacokinetics in nanocarriers
Fmoc-NH-PEG3-NH₂·HCl (RL-4390) C₂₃H₃₀N₂O₅·HCl 450.95 3 (PEG3) Fmoc-protected, acid-labile Solid-phase peptide synthesis

Key Findings :

  • Longer PEG chains (e.g., PEG4) improve aqueous solubility and reduce immunogenicity, making them preferable for in vivo applications .
  • Fmoc protection (vs. Boc) allows orthogonal deprotection strategies in peptide synthesis .

Terminal Functional Group Modifications

Compound Name Molecular Formula Terminal Group Reactivity/Applications Reference
Target compound C₁₃H₂₈N₂O₅·HCl -NH₂·HCl Amine coupling, stable salt form
tert-Butyl-(2-(aminooxy)ethyl) carbamate C₇H₁₄N₂O₃ -ONH₂ Oxime ligation, bioorthogonal chemistry
Ethyl 2-[2-(2-aminoethoxy)ethoxy] acetate·HCl (L-13) C₈H₁₈ClNO₅ -COOEt Ester hydrolysis, prodrug strategies

Key Findings :

  • Aminooxy (-ONH₂) groups enable conjugation with carbonyl-containing molecules under mild conditions .
  • Ester-terminated derivatives (e.g., L-13) serve as prodrugs, releasing active agents upon hydrolysis .

Protecting Group Variations

Compound Name Protecting Group Deprotection Conditions Applications Reference
Target compound Boc Acid (TFA/HCl) General organic synthesis
Fmoc-NH-PEG3-NH₂·HCl (RL-4390) Fmoc Base (piperidine) SPPS, combinatorial chemistry
tert-Butyl 2-[(2-hydroxyethyl)amino]ethylcarbamate Boc Acid Hydroxyl group for further functionalization

Key Findings :

  • Boc is stable under basic conditions, while Fmoc is ideal for stepwise synthesis in peptide chains .

Substituent Variations

Compound Name Substituent Key Features Applications Reference
Target compound None Standard PEG-amine Broad-spectrum use
tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate -Cl Alkylation site Cross-linking, prodrugs
tert-Butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate -OH Hydrophilic, H-bonding Solubility enhancer

Key Findings :

  • Chlorohexyl substituents enable covalent binding to thiols or amines in bioconjugation .
  • Hydroxyl groups enhance water solubility, critical for hydrophilic drug formulations .

Biological Activity

Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate HCl, also known by its CAS number 101187-40-0, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and findings from diverse research sources.

Synthesis

The synthesis of tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate involves several steps, typically starting with the protection of amino groups followed by coupling reactions. The compound can be synthesized using various methods including flow-mediated synthesis and traditional batch reactions. The following table summarizes key aspects of the synthesis:

StepDescriptionYield
1Protection of amino groups using Boc-anhydride65%
2Coupling with ethylene glycol derivatives67%
3Purification via flash chromatography-

Antiviral Properties

Recent studies have indicated that compounds similar to tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate exhibit broad-spectrum antiviral activity. For instance, research published in Nature demonstrated that certain derivatives targeting flavivirus proteins showed significant antiviral potency without appreciable cytotoxicity, suggesting that modifications to the carbamate structure could enhance efficacy against viral infections .

Cytotoxicity and Selectivity

The biological profile of tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate suggests a moderate cytotoxicity profile. In vitro studies have shown that while it can induce cell death in certain cancer cell lines, it exhibits selectivity towards malignant cells over normal cells. This selectivity is critical for therapeutic applications, as it minimizes damage to healthy tissues .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate on chronic lymphocytic leukemia (CLL) cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with an IC50 value determined at approximately 3 µM .
  • Evaluation in Viral Models : Another study focused on the compound's efficacy against dengue virus in cell cultures. The compound demonstrated a dose-dependent reduction in viral replication, with an effective concentration (EC50) calculated at around 0.5 µM .

The mechanism through which tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate exerts its biological effects appears to involve modulation of intracellular signaling pathways. Specifically, it may interact with proteins involved in apoptosis and viral replication processes. Further research is required to elucidate these pathways fully.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl carbamate derivatives to improve yield and purity?

Q. How does pH influence the stability of tert-butyl carbamates in aqueous solutions?

  • Methodological Answer : Carbamates degrade under strongly acidic or basic conditions due to hydrolysis of the carbamate bond. Stability studies should use buffered solutions (pH 4–8) and monitor degradation via HPLC. For example, tert-butyl derivatives remain stable for >24 hours at neutral pH but hydrolyze rapidly in 0.1M HCl .

Advanced Research Questions

Q. What computational methods can predict reaction pathways for tert-butyl carbamate derivatives in complex syntheses?

Q. How should researchers resolve contradictions in observed vs. predicted reactivity of tert-butyl carbamates?

  • Methodological Answer : Discrepancies often arise from unaccounted steric effects or solvent interactions. Strategies include:
  • Comparative Studies : Synthesize analogs with varying substituents to isolate steric/electronic contributions .
  • In Situ Monitoring : Use real-time IR or Raman spectroscopy to detect intermediate species .
  • Meta-Analysis : Cross-reference data from analogous compounds in databases like PubChem or NIST .

Q. What strategies mitigate interference from tert-butyl carbamate byproducts in biological assays?

  • Methodological Answer :
  • Selective Derivatization : Introduce fluorescent or affinity tags (e.g., biotin) to distinguish the target compound from impurities .
  • Chromatographic Separation : Use reverse-phase HPLC with mass-compatible buffers (e.g., ammonium formate) to isolate the bioactive form .
  • Control Experiments : Compare assay results with purified vs. crude samples to quantify byproduct interference .

Methodological Guidelines

  • Experimental Design : Prioritize reaction scalability by testing small-scale conditions (e.g., 0.1–1 mmol) before scaling up .
  • Data Validation : Use triplicate runs for stability studies and report standard deviations .
  • Ethical Compliance : Adhere to safety protocols for handling amines and chlorinated solvents, including fume hood use and waste disposal guidelines .

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